molecular formula C12H16BrFN2 B7861531 N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7861531
M. Wt: 287.17 g/mol
InChI Key: OIEZOEPZHDUFCK-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a benzyl group, which is attached to a pyrrolidine ring

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-16(11-4-5-15-7-11)8-9-2-3-10(14)6-12(9)13/h2-3,6,11,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEZOEPZHDUFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)Br)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dehalogenated products

    Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its role as a pharmacophore in the development of new therapeutic agents. Its structure suggests interactions with multiple biological targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its binding affinity and selectivity due to strong hydrogen bonds and dipole interactions, which are crucial for effective biological activity .

Table 1: Pharmacological Properties

PropertyDescription
Binding AffinityEnhanced by fluorine and bromine substituents
Mechanism of ActionInteraction with specific molecular targets (enzymes/receptors)
Biological ActivityPotential antidepressant and analgesic effects observed in related compounds

Materials Science

Synthesis of Novel Materials
The unique structure of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine makes it a candidate for synthesizing new materials with specific electronic or optical properties. Its application in creating advanced materials can lead to innovations in electronics and photonics .

Biological Research

Probe for Biological Interactions
This compound is utilized as a probe to study the interactions of fluorinated compounds within biological systems. It can help elucidate the effects of halogenated compounds on cellular processes, contributing to a better understanding of drug design and development .

Case Studies

  • Antidepressant Activity : Similar pyrrolidine derivatives have shown potential antidepressant effects. Studies indicate that modifications in such structures can lead to mood-enhancing properties .
  • Analgesic Properties : Related compounds have demonstrated analgesic effects, suggesting that this compound may also possess pain-relieving qualities .
  • Antipsychotic Potential : Research on piperazine derivatives indicates that changes in similar structures can yield antipsychotic activities, hinting at possible therapeutic uses for this compound .

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzyl alcohol
  • 2-Bromo-4-fluorobenzyl chloride
  • N-(2-Bromo-4-fluorobenzyl)-N-isopropyl-N-methyl-1,4-butanediamine

Uniqueness

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is unique due to the combination of its bromine and fluorine substituents on the benzyl group and the presence of a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound notable for its unique structural features, including a bromine and fluorine atom on a benzyl group attached to a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of this compound is C12H16BrFN2C_{12}H_{16}BrFN_2 with a molecular weight of 287.17 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and biological interactions, making it a valuable candidate for further research.

PropertyValue
Molecular FormulaC₁₂H₁₆BrFN₂
Molecular Weight287.17 g/mol
CAS Number1341191-14-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural rigidity provided by the pyrrolidine ring may influence the compound's binding affinity and selectivity toward these targets, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have explored the potential of this compound as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). In vitro assays demonstrated significant inhibitory activity against FLT3 mutant variants, indicating its potential as a therapeutic agent for AML treatment. The following table summarizes the pIC50 values obtained from various assays:

CompoundpIC50 (MV4-11)pIC50 (U937)pIC50 (Ba/F3 wt)
This compound8.2 ± 0.17.2 ± 0.15.0 ± 0.2

These results suggest that the compound exhibits potent activity against FLT3, making it a candidate for further development as an anticancer drug .

Receptor Binding Studies

In receptor binding studies, this compound has been investigated for its role as a ligand. The presence of fluorine and bromine atoms enhances the compound's binding properties, potentially increasing its efficacy in targeting specific receptors involved in various biological pathways .

Case Studies

  • FLT3 Inhibition in AML : A study focusing on the inhibition of FLT3 demonstrated that the compound exhibited lower toxicity towards normal hematopoietic cells compared to other tested compounds, suggesting a favorable therapeutic index for AML treatment .
  • Structural Optimization : Research on structural modifications indicated that substitutions at the bromine or fluorine positions did not significantly affect the biological activity, highlighting the robustness of the compound's design .

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